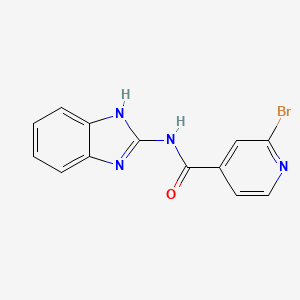

N-(1H-Benzimidazol-2-yl)-2-bromopyridin-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for further investigation in drug discovery .

Industry: In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials .

Wirkmechanismus

Target of Action

The primary target of N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide, also known as EN300-27113532, is human glucokinase (GK) . Glucokinase is a key enzyme in the regulation of carbohydrate metabolism and plays a significant role in glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose .

Mode of Action

EN300-27113532 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of EN300-27113532, it binds to the allosteric site of glucokinase, enhancing its catalytic action . This results in an increased conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .

Biochemical Pathways

The activation of glucokinase by EN300-27113532 affects the glycolysis pathway and glucose storage pathways . By increasing the conversion of glucose to glucose-6-phosphate, it promotes glycolysis, leading to increased production of ATP, the body’s main energy currency. It also promotes the conversion of glucose-6-phosphate to glycogen for storage in the liver .

Result of Action

The activation of glucokinase by EN300-27113532 leads to a significant hypoglycemic effect . By promoting the conversion of glucose to glucose-6-phosphate, it helps lower blood glucose levels, making it a potential therapeutic agent for the treatment of type-2 diabetes .

Biochemische Analyse

Biochemical Properties

N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide has been found to interact with human glucokinase (GK) as an allosteric activator . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. The compound has been shown to increase the catalytic action of GK, suggesting that it may play a role in biochemical reactions related to glucose metabolism .

Cellular Effects

For instance, certain benzimidazole derivatives have been found to inhibit cell proliferation and mitosis in human cervical cancer cells .

Molecular Mechanism

The molecular mechanism of N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide involves its interaction with human glucokinase. It acts as an allosteric activator of this enzyme, increasing its catalytic action . Molecular docking investigations have predicted that this compound forms bonding interactions with the residues in the allosteric site of the GK protein .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been shown to exhibit significant hypoglycemic effects in both animal and human models .

Dosage Effects in Animal Models

Benzimidazole derivatives have been shown to exhibit significant hypoglycemic effects in both animal and human models .

Metabolic Pathways

N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide is involved in the metabolic pathways related to glucose metabolism due to its interaction with human glucokinase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide typically involves the reaction of 2-bromopyridine-4-carboxylic acid with 1H-1,3-benzodiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The carboxamide group can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted derivatives with various functional groups replacing the bromine atom.

- Oxidized or reduced forms of the benzimidazole moiety.

Vergleich Mit ähnlichen Verbindungen

- N-(1H-1,3-benzodiazol-2-yl)benzamide

- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide

- N-(1H-1,3-benzodiazol-2-yl)carbamate

Uniqueness: N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is unique due to the presence of both a benzimidazole and a bromopyridine moiety. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in the similar compounds listed above. The bromine atom in the pyridine ring offers additional sites for chemical modification, enhancing its versatility in synthetic applications .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-bromopyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O/c14-11-7-8(5-6-15-11)12(19)18-13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALDZYMCUCUNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)

![1-[(2,5-DIMETHYLPHENYL)METHYL]-N-[2-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2470050.png)

![2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2470053.png)

![methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2470063.png)